2-(1H-imidazol-2-yl)benzoic acid
Overview
Description
2-(1H-imidazol-2-yl)benzoic acid is a compound that features both an imidazole ring and a benzoic acid moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while benzoic acid is a simple aromatic carboxylic acid. The combination of these two functional groups in a single molecule gives this compound unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Debus-Radziszewski Synthesis: This method involves the reaction of glyoxal, formaldehyde, and ammonia to form imidazole derivatives.
Wallach Synthesis: This method involves the oxidative cyclization of N-substituted glycine derivatives using oxidizing agents like potassium permanganate.
Dehydrogenation of Imidazolines: Imidazolines can be dehydrogenated to form imidazoles using catalysts such as palladium on carbon.
From Alpha Halo-Ketones: Alpha halo-ketones can react with ammonia or primary amines to form imidazoles.
Marckwald Synthesis: This method involves the reaction of alpha-halo ketones with ammonia or amines under basic conditions.
Amino Nitrile Method: This involves the cyclization of amino nitriles under acidic or basic conditions to form imidazoles.
Industrial Production Methods
Industrial production methods for 2-(1H-imidazol-2-yl)benzoic acid typically involve large-scale versions of the synthetic routes mentioned above, optimized for yield and cost-effectiveness. Catalysts and reaction conditions are carefully controlled to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The imidazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophilic Substitution Reagents: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-(1H-imidazol-2-yl)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, which can inhibit or activate certain enzymes. Additionally, the benzoic acid moiety can interact with biological membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with similar chemical properties but lacking the benzoic acid moiety.
Benzimidazole: Contains a fused benzene and imidazole ring, with different biological activities.
2-(1H-benzimidazol-1-yl)methylbenzoic acid: A closely related compound with similar structural features.
Uniqueness
2-(1H-imidazol-2-yl)benzoic acid is unique due to the presence of both an imidazole ring and a benzoic acid moiety in a single molecule. This combination allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its simpler analogs .
Properties
IUPAC Name |
2-(1H-imidazol-2-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEMPHNPKCZCQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587976 | |
Record name | 2-(1H-Imidazol-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67792-82-9 | |
Record name | 2-(1H-Imidazol-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-Imidazol-2-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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